Cas no 40056-18-6 (Methyl 3-Cyclohexyl-L-alaninate)
Methyl 3-Cyclohexyl-L-alaninate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 2-amino-3-cyclohexylpropanoate
- BETA-CYCLOHEXYL-L-ALANINE METHYL ESTER
- methyl (2S)-2-amino-3-cyclohexylpropanoate
- cyclohexylalanine methyl ester
- H-cyclohexylalanine-OMe
- Methyl 3-Cyclohexyl-L-Alaninate
- methyl L-cyclohexylalaninate
- 3-cyclohexylalanine methyl ester
- methyl (S)-2-amino-3-cyclohexylpropionate
- SCHEMBL240252
- CS-0301809
- DTXSID30550720
- EN300-1670924
- methyl (S)-2-amino-3-cyclohexylpropanoate
- AKOS006293618
- PD196475
- XPEUJVMSARYTLS-VIFPVBQESA-N
- (S)-2-amino-3-cyclohexyl-propionic acid methyl ester
- 40056-18-6
- (S)-Methyl2-amino-3-cyclohexylpropanoate
- beta-cyclohexylalanine methyl ester
- Methyl 3-Cyclohexyl-L-alaninate
-
- MDL: MFCD06656847
- Inchi: 1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1
- InChI Key: XPEUJVMSARYTLS-VIFPVBQESA-N
- SMILES: O(C)C([C@H](CC1CCCCC1)N)=O
Computed Properties
- Exact Mass: 185.14200
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 2.15740
Methyl 3-Cyclohexyl-L-alaninate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Methyl 3-Cyclohexyl-L-alaninate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M338345-50mg |
Methyl 3-Cyclohexyl-L-alaninate |
40056-18-6 | 50mg |
$173.00 | 2023-05-17 | ||
| TRC | M338345-100mg |
Methyl 3-Cyclohexyl-L-alaninate |
40056-18-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M338345-500mg |
Methyl 3-Cyclohexyl-L-alaninate |
40056-18-6 | 500mg |
$1378.00 | 2023-05-17 | ||
| Chemenu | CM122877-1g |
methyl (S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 95% | 1g |
$282 | 2021-06-09 | |
| Chemenu | CM122877-1g |
methyl (S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 95% | 1g |
$*** | 2023-05-30 | |
| TRC | M338345-250mg |
Methyl 3-Cyclohexyl-L-alaninate |
40056-18-6 | 250mg |
$ 800.00 | 2023-09-07 | ||
| Enamine | EN300-1670924-0.05g |
methyl (2S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 0.05g |
$19.0 | 2023-05-23 | ||
| Enamine | EN300-1670924-0.1g |
methyl (2S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 0.1g |
$19.0 | 2023-05-23 | ||
| Enamine | EN300-1670924-0.25g |
methyl (2S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 0.25g |
$19.0 | 2023-05-23 | ||
| Enamine | EN300-1670924-0.5g |
methyl (2S)-2-amino-3-cyclohexylpropanoate |
40056-18-6 | 0.5g |
$19.0 | 2023-05-23 |
Methyl 3-Cyclohexyl-L-alaninate Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Methyl 3-Cyclohexyl-L-alaninate
(S)-Methyl 2-amino-3-cyclohexylpropanoate (CAS No. 40056-18-6): A Comprehensive Overview
(S)-Methyl 2-amino-3-cyclohexylpropanoate, identified by the CAS registry number 40056-18-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure featuring a cyclohexyl group and an amino acid derivative, has garnered attention due to its potential applications in drug development and as a chiral building block in asymmetric synthesis.
The molecular structure of (S)-Methyl 2-amino-3-cyclohexylpropanoate consists of a cyclohexane ring attached to a propanoate moiety, with an amino group at the second carbon and a methyl ester at the third position. The stereochemistry at the second carbon is specifically designated as (S), which plays a crucial role in its biological activity and selectivity. This configuration is critical in determining the compound's interaction with biological targets, making it a valuable tool in the design of enantioselective drugs.
Recent studies have highlighted the importance of chiral compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate in the development of new therapeutic agents. Researchers have explored its potential as a precursor for synthesizing complex molecules with bioactive properties. For instance, its use as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) has shown promise, particularly due to its ability to induce specific stereochemical outcomes in subsequent reactions.
In addition to its role in drug discovery, (S)-Methyl 2-amino-3-cyclohexylpropanoate has been utilized in asymmetric catalysis. Its chiral center provides a platform for enantioselective reactions, which are essential in producing enantiomerically pure compounds required for modern pharmaceuticals. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and scalable syntheses.
The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate typically involves multi-step processes that incorporate both organic and biocatalytic methods. One common approach involves the use of enzymatic resolutions or chemical resolutions to achieve high enantiomeric excess (ee). These methods are not only environmentally friendly but also align with current trends toward sustainable chemistry practices.
From an analytical standpoint, the compound has been thoroughly characterized using various spectroscopic techniques such as NMR, IR, and MS. These analyses have provided insights into its physical properties, stability, and reactivity under different conditions. Such data are invaluable for optimizing its use in various chemical processes and ensuring compliance with quality control standards.
In terms of applications beyond drug development, (S)-Methyl 2-amino-3-cyclohexylpropanoate has shown potential in agrochemicals and specialty chemicals. Its ability to act as a chiral auxiliary or ligand in transition metal catalysis opens up new avenues for creating novel materials with tailored properties.
The growing interest in this compound is also reflected in recent patent filings and academic publications. Researchers are increasingly focusing on improving its synthesis pathways, exploring new reaction mechanisms, and discovering novel applications across diverse industries.
In conclusion, (S)-Methyl 2-amino-3-cyclohexylpropanoate (CAS No. 40056-18-6) stands out as a versatile compound with significant potential across multiple domains. Its unique structure, coupled with advancements in synthetic methodologies and catalysis, positions it as a key player in future innovations within organic chemistry and pharmaceutical sciences.
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